3,3-diethyl-3H-diazirine
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Overview
Description
3,3-Diethyl-3H-diazirine is a heterocyclic organic compound characterized by a three-membered ring containing two nitrogen atoms. It is known for its ability to generate carbenes upon photolysis, making it a valuable tool in various scientific applications. The molecular formula of this compound is C5H10N2, and it has a molecular weight of 98.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diethyl-3H-diazirine can be synthesized through several methods. One common approach involves the reaction of a ketone with hydroxylamine to form an oxime, followed by the treatment with a base and a tosyl chloride to induce the Neber rearrangement. The final step involves the treatment with ammonia to yield the diazirine structure .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled temperature and pressure conditions to facilitate the formation of the diazirine ring .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethyl-3H-diazirine undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions:
Photolysis: Ultraviolet light (ca.
Oxidation: Reagents such as silver oxide or Jones reagent can be used to oxidize diaziridines to diazirines.
Major Products: The primary products of these reactions are carbenes, which can further react with various substrates to form new chemical bonds and complex structures .
Scientific Research Applications
3,3-Diethyl-3H-diazirine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3,3-diethyl-3H-diazirine involves the generation of carbenes upon photolysis. These carbenes are highly reactive and can insert into various chemical bonds, facilitating the formation of new molecular structures. The molecular targets and pathways involved include C-H, O-H, and N-H bonds, which are common in organic molecules .
Comparison with Similar Compounds
- 3-Phenyl-3H-diazirine
- 3-Trifluoromethyl-3H-diazirine
- 3-Methyl-3H-diazirine
Comparison: 3,3-Diethyl-3H-diazirine is unique due to its specific ethyl substituents, which influence its reactivity and stability. Compared to 3-phenyl-3H-diazirine, which has a phenyl group, this compound is more flexible and less sterically hindered. The trifluoromethyl derivative is more electron-withdrawing, affecting the carbene’s reactivity differently .
Properties
IUPAC Name |
3,3-diethyldiazirine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-3-5(4-2)6-7-5/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUQTNIRSNOBTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=N1)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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